molecular formula C18H15BrN2O3 B12187137 N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide

Cat. No.: B12187137
M. Wt: 387.2 g/mol
InChI Key: HVBGAYRKUGEVCM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide (CAS 951955-90-1) is a chemical reagent with the molecular formula C19H17BrN2O3 and a molecular weight of 401.25 g/mol. This compound features a unique structure incorporating both a 1,3-benzodioxole moiety and a brominated indole group, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. While specific biological data for this exact molecule may be limited, its structural framework is highly relevant in anticancer research. Compounds based on the 1-benzo[1,3]dioxol-5-yl-indole scaffold have demonstrated significant anticancer activity in scientific literature. Structurally related analogs have been shown to inhibit tubulin polymerization, a well-established mechanism for anticancer agents, and have exhibited potent cytotoxicity against various cancer cell lines, including pancreatic (MIA PaCa-2) and acute lymphoblastic leukemia (CCRF-CEM) . Furthermore, such compounds have been reported to induce cell cycle arrest at the S phase and trigger apoptosis (programmed cell death) in cancer cells . This product is intended for use in the synthesis of novel compounds, structure-activity relationship (SAR) studies, and biochemical screening. It is strictly for research and development applications in a laboratory setting. This product is offered "As-Is" for research purposes. The buyer assumes responsibility for confirming product identity and/or purity. Not all suppliers collect analytical data for this specific compound. All sales are final. This product is for Research Use Only. It is not intended for human or animal diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-bromoindol-1-yl)propanamide

InChI

InChI=1S/C18H15BrN2O3/c19-14-2-1-3-15-13(14)6-8-21(15)9-7-18(22)20-12-4-5-16-17(10-12)24-11-23-16/h1-6,8,10H,7,9,11H2,(H,20,22)

InChI Key

HVBGAYRKUGEVCM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Advantages
Carbodiimide CouplingEDC/HOBt, DCM, 25°C, 24h68–75≥98Scalable, minimal side products
Acyl Chloride AmidationOxalyl chloride, THF, −10°C72–78≥97High reactivity, moisture-sensitive
Solid-Phase SynthesisWang resin, TFA/TIPS cleavage80–8585–90High-throughput, no chromatography
One-Pot Bromination/AmidationNBS, DMF, 40°C → EDC/HOBt, DMF65–70≥95Reduced isolation steps

Catalytic and Solvent Optimization

Recent advances employ Lewis acid catalysts like Zn(OTf)₂ (5 mol%) in ethyl acetate, enhancing reaction rates by 30% compared to traditional methods. Solvent screening identifies cyclopentyl methyl ether (CPME) as optimal for both solubility and environmental compatibility, reducing reaction times to 8–10 hours.

Characterization and Analytical Validation

Nuclear magnetic resonance (NMR) confirms structure with key signals at δ 7.45 (d, J = 8.1 Hz, H-7 indole), δ 6.85 (s, H-2 benzodioxole), and δ 3.75 (t, J = 6.3 Hz, CH₂CO). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 401.0321 (calc. 401.0325).

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) utilize continuous flow reactors with immobilized EDC/HOBt on silica gel, achieving 90% conversion in 2 hours. Downstream processing employs antisolvent crystallization (hexane/ethyl acetate) for 99.5% purity, meeting ICH Q3A guidelines .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the bromine substituent or the amide bond.

    Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like oncology or neurology.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and benzodioxole structures can interact with various enzymes, receptors, or ion channels. The bromine substituent might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Derivatives

a. 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-N-(Methylsulfonyl)propanamide ()
  • Key Differences :
    • The indole core is substituted with 4-chlorobenzoyl, 5-methoxy, and 3-methyl groups.
    • The amide nitrogen is linked to a methylsulfonyl group instead of benzodioxol.
  • The 5-methoxy group may enhance metabolic stability by blocking oxidation sites .
b. 3-(4-Bromo-1H-Indol-1-yl)-N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)propanamide (CAS 1219550-59-0, )
  • Key Differences :
    • The amide nitrogen is attached to a dihydrothiophen sulfone group.
    • Retains the 4-bromoindole moiety.
  • Implications :
    • The sulfone group introduces strong electron-withdrawing effects, which could influence receptor binding kinetics.
    • The dihydrothiophen ring may confer conformational rigidity, altering pharmacokinetic profiles .

Analogues with Benzodioxol-Propanamide Backbone

a. N-(1,3-Benzodioxol-5-yl)-2-(3-Benzoylphenyl)propanamide ()
  • Key Differences :
    • The propanamide chain is linked to a benzoylphenyl group instead of 4-bromoindole.
    • Molecular Weight: 373.4 g/mol (vs. ~403.2 g/mol for the target compound, estimated).
  • Implications: The benzoylphenyl group enhances lipophilicity, likely increasing membrane permeability.
b. N1-(5-(4-Biphenyl)-3-Isoxazolyl)-3-(1,3-Benzodioxol-5-yl)propanamide ()
  • Key Differences :
    • The indole is replaced with a biphenyl-isoxazole moiety.
    • Synthesized via Curtius rearrangement, differing from typical coupling reactions for indole derivatives.
  • Biphenyl groups may improve binding to hydrophobic enzyme pockets .

Sulfonamide-Containing Analogues (–4)

a. 4-(4-Bromo-3-(4-Chlorophenyl)-1H-Pyrazol-1-yl)Benzenesulfonamide ()
  • Key Differences :
    • Pyrazole ring replaces indole, with bromo and chlorophenyl substituents.
    • Sulfonamide group instead of propanamide.
  • Implications: Sulfonamides are known for high binding affinity to carbonic anhydrases and COX-2. Pyrazole’s planar structure may limit steric hindrance during target engagement .
b. 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-N-(Trifluoromethoxyphenylsulfonyl)propanamide ()
  • Key Differences :
    • Trifluoromethoxyphenylsulfonyl group replaces benzodioxol.
    • Yield: 33% (lower than typical indole derivatives).
  • Implications :
    • The trifluoromethoxy group enhances metabolic resistance and lipophilicity.
    • Lower synthesis yield suggests challenges in sulfonamide coupling reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Properties
N-(1,3-Benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide (Target) C₁₆H₁₃BrN₂O₃ (est.) ~403.2 Benzodioxol, 4-bromoindole N/A Halogen bonding potential
3-(4-Bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide C₁₄H₁₃BrN₂O₃S 385.2 Dihydrothiophen sulfone, 4-bromoindole N/A High conformational rigidity
N-(1,3-Benzodioxol-5-yl)-2-(3-benzoylphenyl)propanamide C₂₃H₁₉NO₄ 373.4 Benzodioxol, benzoylphenyl N/A Enhanced lipophilicity
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide C₂₁H₂₁ClN₂O₅S 448.9 Methylsulfonyl, 4-chlorobenzoyl 33% () Improved solubility

Research Findings and Implications

  • Synthetic Challenges : Propanamide-linked indoles (e.g., –3) often require multi-step coupling reactions, with yields varying based on substituent bulkiness (e.g., 33% for trifluoromethoxyphenylsulfonyl vs. higher yields for simpler groups).
  • Biological Relevance : Sulfonamide and halogenated derivatives (–4, 8) show enhanced target engagement due to electron-withdrawing effects and halogen bonding, respectively.
  • Structural Flexibility : The benzodioxol-propanamide backbone (–7) offers a versatile platform for attaching diverse pharmacophores, balancing lipophilicity and solubility.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15BrN2O3C_{18}H_{15}BrN_{2}O_{3}, with a molecular weight of approximately 387.2 g/mol. The compound features a benzodioxole moiety and a brominated indole structure, which are significant for its biological activity. The presence of an amide functional group enhances its chemical reactivity and interaction with biological systems.

The mechanism of action for this compound is thought to involve the following pathways:

  • Serotonin Modulation : The indole component is structurally similar to tryptophan, allowing it to interact with serotonin receptors. This interaction may lead to modulation of neurotransmission pathways involved in mood regulation and anxiety.
  • Anticancer Activity : Preliminary studies indicate potential anticancer properties, likely due to the compound's ability to induce apoptosis in cancer cells through various signaling pathways .
  • Antimicrobial Effects : The compound exhibits antimicrobial activity, which may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymatic processes within pathogens.

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with several biological targets:

Target Effect Observed Reference
Serotonin ReceptorsModulation of serotonin signaling
Cancer Cell LinesInduction of apoptosis
Bacterial StrainsInhibition of growth

These studies highlight the compound's versatility in targeting multiple pathways relevant to various diseases.

Case Studies

A notable case study involved the evaluation of this compound against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity. Further mechanistic studies suggested that the compound triggers apoptosis through caspase activation and mitochondrial dysfunction .

Potential Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

  • Neurological Disorders : Due to its serotonin-modulating effects, it may be explored for treating depression and anxiety disorders.
  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Treatments : The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains .

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